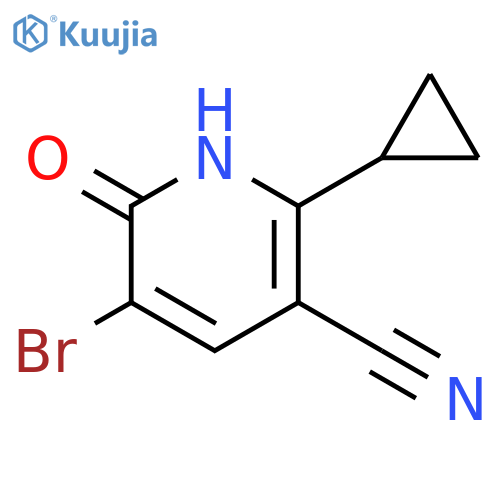Cas no 1710661-32-7 (5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile)

1710661-32-7 structure
商品名:5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
CAS番号:1710661-32-7
MF:C9H7BrN2O
メガワット:239.068681001663
CID:5162013
5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
-
- インチ: 1S/C9H7BrN2O/c10-7-3-6(4-11)8(5-1-2-5)12-9(7)13/h3,5H,1-2H2,(H,12,13)
- InChIKey: QZIFKMPNYCVHKV-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)NC(=O)C(Br)=CC=1C#N
5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510326-1g |
5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile |
1710661-32-7 | 97% | 1g |
$564 | 2022-06-12 |
5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1710661-32-7 (5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile) 関連製品
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 624-75-9(Iodoacetonitrile)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
